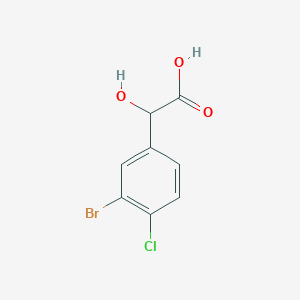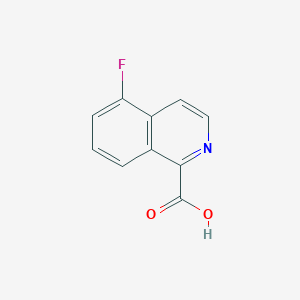
5-Fluoroisoquinoline-1-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Fluoroisoquinoline-1-carboxylic acid is a chemical compound with the CAS Number: 1179149-35-9 . It has a molecular weight of 191.16 and its IUPAC name is 5-fluoro-1-isoquinolinecarboxylic acid . It is available in powder form .
Molecular Structure Analysis
The InChI code for 5-Fluoroisoquinoline-1-carboxylic acid is 1S/C10H6FNO2/c11-8-3-1-2-7-6 (8)4-5-12-9 (7)10 (13)14/h1-5H, (H,13,14) . This indicates that the molecule consists of a fluorine atom attached to an isoquinoline ring, which also carries a carboxylic acid group.Physical And Chemical Properties Analysis
5-Fluoroisoquinoline-1-carboxylic acid is a powder . The storage temperature and shipping temperature are not specified .Wissenschaftliche Forschungsanwendungen
Synthesis and Antibacterial Activity
- Research has demonstrated the synthesis of complex antibacterial agents like flumequine starting from compounds structurally similar to 5-Fluoroisoquinoline-1-carboxylic acid. The synthesis process involved the use of enantiomers and the antibacterial agent was synthesized in optically active forms, highlighting the potential of these compounds in developing antibacterial medications (Bálint et al., 1999).
Development of Novel Quinolones
- The creation of novel quinolones has been facilitated by the use of compounds akin to 5-Fluoroisoquinoline-1-carboxylic acid. These novel compounds showed promising antibacterial activities against a range of pathogens, including strains resistant to standard quinolones. The research indicates the potential of these compounds in crafting new antibacterial agents that could be effective against drug-resistant bacterial strains (Hayashi et al., 2002).
Applications in Biomedical Analysis
- The derivative compounds of 5-Fluoroisoquinoline-1-carboxylic acid have been applied in biomedical analysis due to their strong fluorescence in a wide pH range in aqueous media. These properties make them useful as fluorescent labeling reagents in the determination of various biological substances, highlighting the versatility of these compounds in biomedical research and analysis (Hirano et al., 2004).
Antimycobacterial Activities
- Compounds structurally related to 5-Fluoroisoquinoline-1-carboxylic acid have shown significant antimycobacterial activities in both in vitro and in vivo settings against various strains of Mycobacterium tuberculosis. The findings from this research could be pivotal in the development of new treatments for tuberculosis, especially in the context of multi-drug resistance (Senthilkumar et al., 2009).
Fluorogenic Applications in Neurotransmitter Analysis
- The reactivity of 5-Fluoroisoquinoline-1-carboxylic acid derivatives with neurotransmitters in artificial cerebrospinal fluid has been studied, providing valuable insights into the kinetics and potential applications of these compounds in neurotransmitter analysis. The fluorogenic reagent derived from these compounds has been effective in analyzing proteins and small neurotransmitters, showing the diverse applicability of these compounds in neurological research (Wu et al., 2000).
Eigenschaften
IUPAC Name |
5-fluoroisoquinoline-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6FNO2/c11-8-3-1-2-7-6(8)4-5-12-9(7)10(13)14/h1-5H,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVOFYTVTHNRVSC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CN=C2C(=O)O)C(=C1)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Fluoroisoquinoline-1-carboxylic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

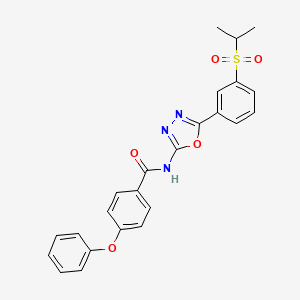
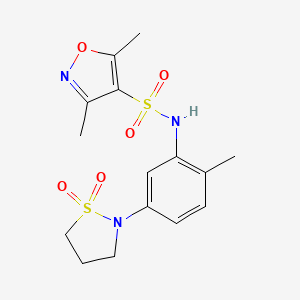
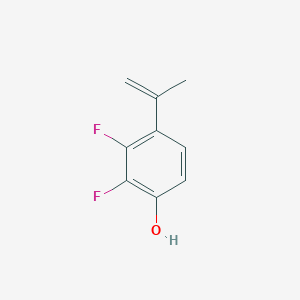
![2-[3-(3-methylbutyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]-N-(4-phenylbutan-2-yl)acetamide](/img/no-structure.png)
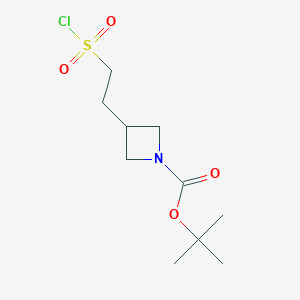
![1-(4-methylpiperidin-1-yl)-3-(((1S,4R)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl)oxy)propan-2-ol hydrochloride](/img/structure/B2949967.png)
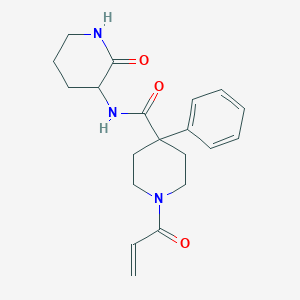
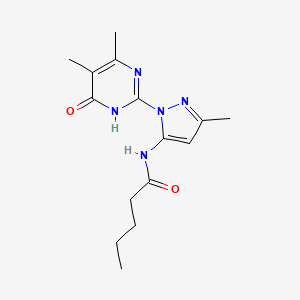
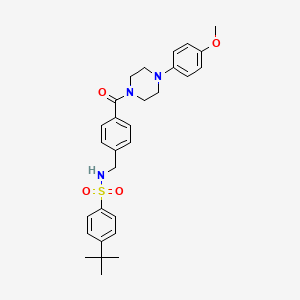
![N-[2-(1-Methylimidazol-4-yl)ethyl]prop-2-enamide](/img/structure/B2949972.png)
![N~3~-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-hydroxy-2-oxo-1,2-dihydro[1,8]naphthyridine-3-carboxamide](/img/structure/B2949974.png)

![(2E)-1-(4-Methylphenyl)-3-{4-[(1E)-3-(4-methylphenyl)-3-oxoprop-1-en-1-yl]phenyl}prop-2-en-1-one](/img/structure/B2949978.png)
